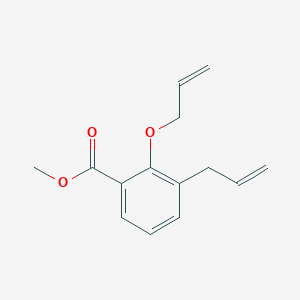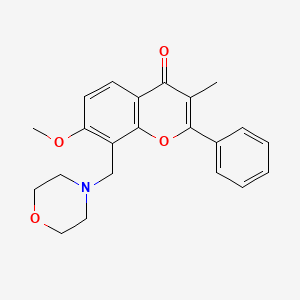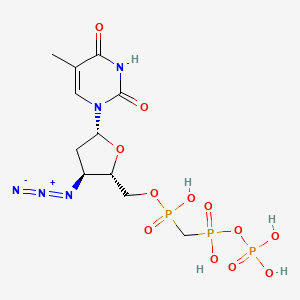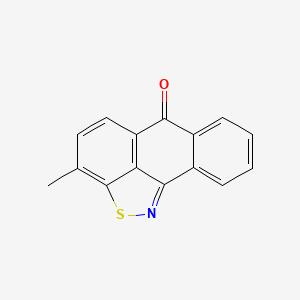![molecular formula C11H12Cl2N2S B15196872 4-[Bis(2-chloroethyl)amino]phenyl thiocyanate CAS No. 6952-14-3](/img/structure/B15196872.png)
4-[Bis(2-chloroethyl)amino]phenyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 63023 typically involves the reaction of p-[bis(2-chloroethyl)amino]phenol with thiocyanic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of NSC 63023 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and quantity. The reaction conditions are carefully monitored and controlled to maintain the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
NSC 63023 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert NSC 63023 into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
NSC 63023 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to investigate its effects on different biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: NSC 63023 is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of NSC 63023 involves its interaction with specific molecular targets and pathways. The compound is known to interfere with cellular processes by binding to certain proteins or enzymes, thereby affecting their function. This interaction can lead to various biological effects, including inhibition of cell growth and induction of cell death .
Comparación Con Compuestos Similares
Similar Compounds
NSC 663284: A potent quinolinedione Cdc25 phosphatase inhibitor.
Paclitaxel: A taxoid chemotherapeutic agent used in cancer treatment.
Uniqueness
NSC 63023 is unique due to its specific chemical structure and the range of reactions it can undergo Its ability to interact with different molecular targets makes it a valuable compound in scientific research
Propiedades
Número CAS |
6952-14-3 |
|---|---|
Fórmula molecular |
C11H12Cl2N2S |
Peso molecular |
275.2 g/mol |
Nombre IUPAC |
[4-[bis(2-chloroethyl)amino]phenyl] thiocyanate |
InChI |
InChI=1S/C11H12Cl2N2S/c12-5-7-15(8-6-13)10-1-3-11(4-2-10)16-9-14/h1-4H,5-8H2 |
Clave InChI |
XTOTUADJOUZGGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N(CCCl)CCCl)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


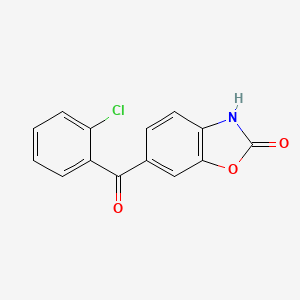
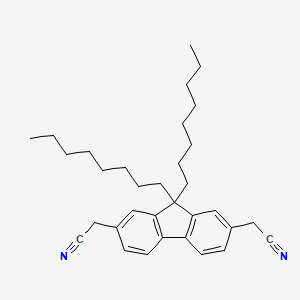
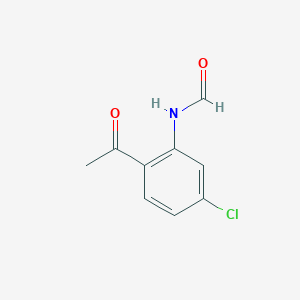
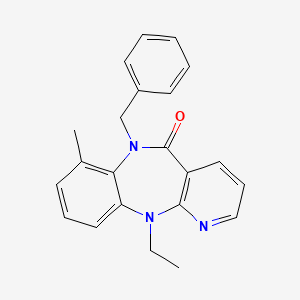
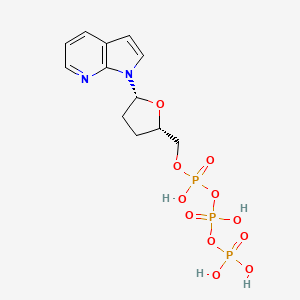


![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one](/img/structure/B15196856.png)
![[(3S,5S,10S,13S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide](/img/structure/B15196857.png)
